

A Comparative Guide to the X-ray Crystallography of Functionalized Indole Compounds

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Compound of Interest

Compound Name: 7-Bromo-4-chloro-1H-indole

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For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and for guiding rational drug design. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of these molecules, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions.[4]

This guide presents a comparative analysis of X-ray crystallographic data for several functionalized indole derivatives, offers detailed experimental protocols, and contrasts the technique with other common analytical methods.

Comparison of Crystallographic Data for Functionalized Indole Derivatives

The following table summarizes key crystallographic data for a selection of functionalized indole compounds, showcasing the diversity of structures and crystal packing arrangements. These examples are chosen for their relevance in medicinal chemistry, including anticancer and antimicrobial applications.[5][6][7][8]

Compound Name/Reference	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
Compound 3 (a triazolo-pyridazinone indole derivative) [5]	C ₁₇ H ₁₄ BrN ₅ S	Triclinic	P-1	5.9308(2)	10.9695(3)	14.7966(4)	100.501(1)	98.618(1)	103.818(1)	900.07(5)	2
Compound 1 (a triazolo-pyridazinone indole derivative) [5]	C ₁₇ H ₁₅ N ₅ S	Monoclinic	P2 ₁	12.0299(7)	15.6322(9)	17.5103(11)	90	109.435(2)	90	3101.1(3)	8

Indol e- arylp ipera zine deriv ative 1[9]	C ₂₄ H 25N5 O5	Mon oclini c	C2/c	23.4 56(5)	11.0 21(2)	18.0 83(4)	90	107. 59(3)	90	4458 .0(16)	8
Indol e- arylp ipera zine deriv ative 3[9]	C ₂₄ H 27N5 O4	Orth orho mbic	Pccn	20.3 12(4)	17.5 87(4)	12.8 36(3)	90	90	90	4586 .8(17)	8
Indol e[10]	C ₈ H7 N	Orth orho mbic	Pna2 1	7.84 5(2)	5.89 2(2)	12.3 41(4)	90	90	90	570. 4(3)	4

Experimental Protocols

X-ray Crystallography of a Functionalized Indole Compound

The determination of the crystal structure of a functionalized indole derivative by single-crystal X-ray diffraction follows a standardized workflow.

- **Crystal Growth:** High-quality single crystals are essential. A common method is slow evaporation of a saturated solution of the indole compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). Crystals should be visually inspected for clarity, well-defined faces, and appropriate size (typically 0.1-0.3 mm).[4]
- **Data Collection:**
 - A selected crystal is mounted on a goniometer head.

- The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.
- The crystal is exposed to a monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073$ Å or Cu K α , $\lambda = 1.54184$ Å).
- A series of diffraction images are collected as the crystal is rotated.
- Structure Solution and Refinement:
 - The collected diffraction data are processed to determine the unit cell dimensions and space group.[4]
 - The initial positions of the atoms are determined using direct methods or Patterson methods.
 - The structural model is refined by least-squares methods against the experimental data to optimize atomic coordinates, and thermal parameters. Hydrogen atoms are often placed in calculated positions.

Alternative Analytical Techniques

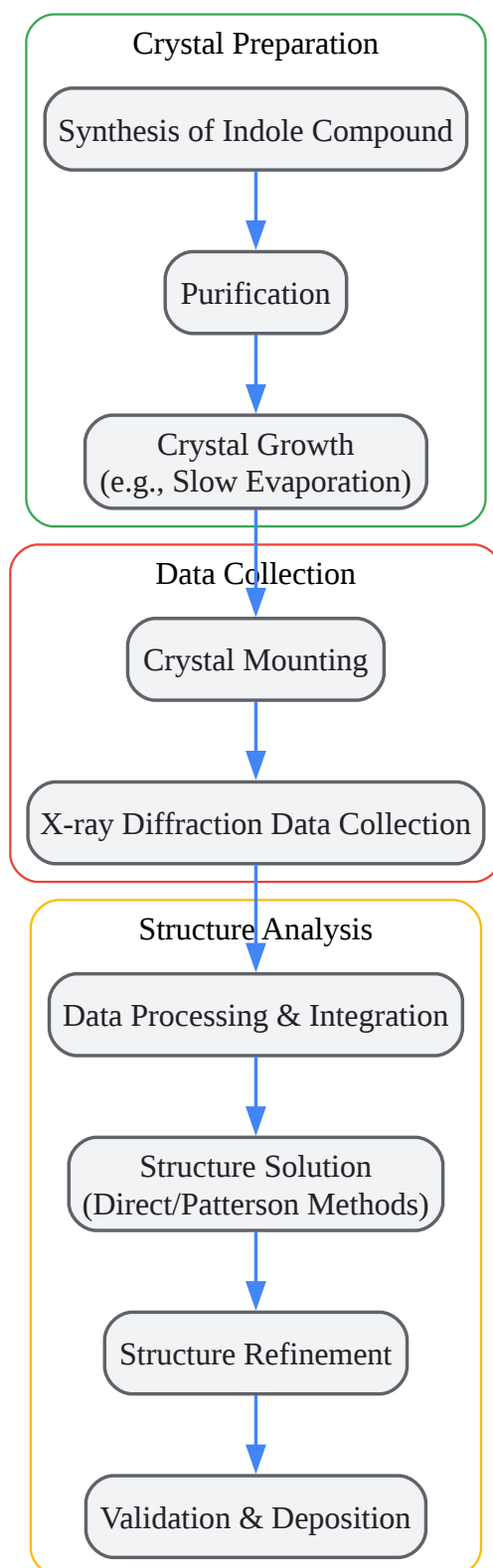
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are complementary and often more accessible.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: Provides information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular connectivity.[5]
 - Protocol: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The sample is placed in a high-field NMR spectrometer, and spectra are acquired. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish through-bond correlations.
- Mass Spectrometry (MS):

- Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
- Protocol: A dilute solution of the compound is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument separates ions based on their mass-to-charge ratio, generating a mass spectrum.
- Density Functional Theory (DFT) Calculations:
 - A computational method used to predict the optimized geometry, electronic properties, and vibrational frequencies of a molecule.[\[11\]](#)
 - Protocol: A starting molecular geometry is built using appropriate software. The geometry is optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The calculated parameters can then be compared with experimental data.[\[11\]](#)

Visualizations

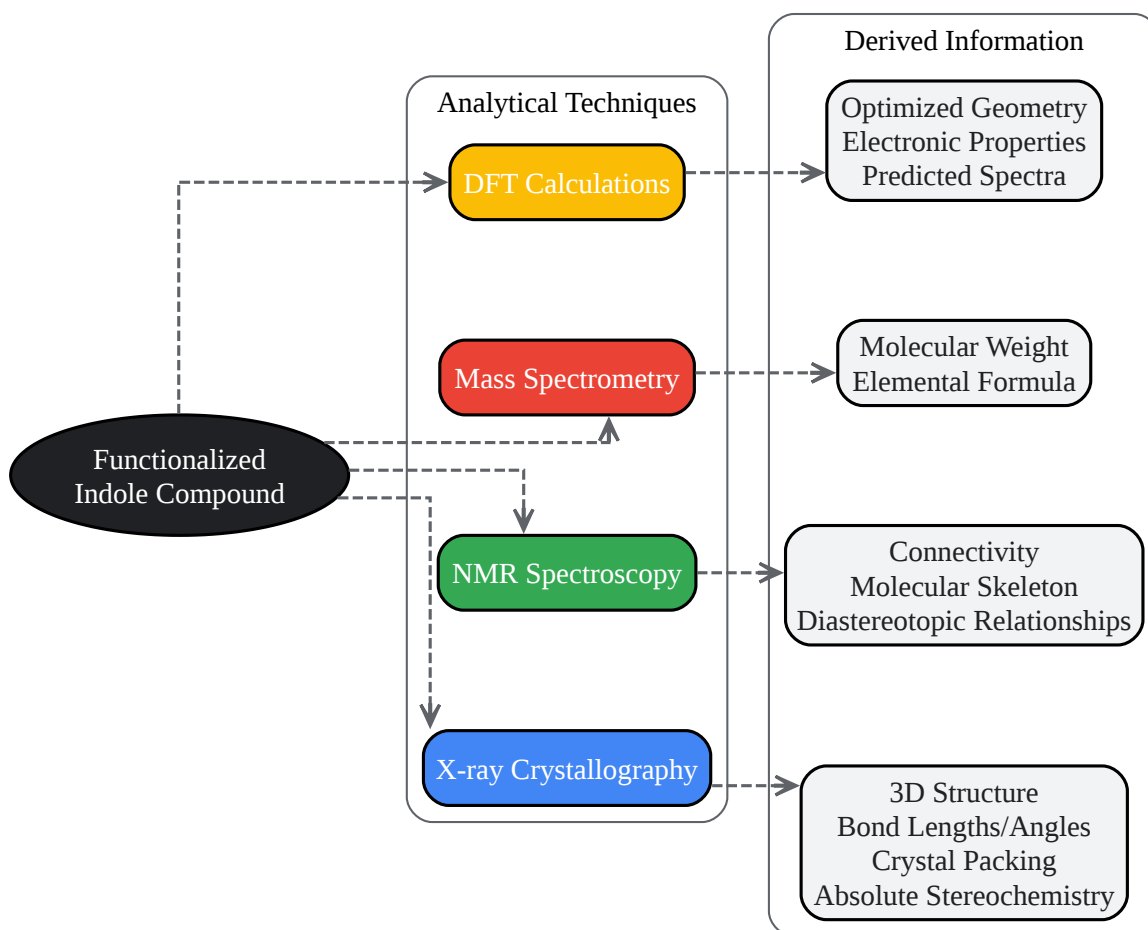
Experimental Workflow for X-ray Crystallography



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Caption: Workflow for single-crystal X-ray crystallography.

Comparison of Information from Different Analytical Techniques



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Caption: Information derived from different analytical techniques.

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